molecular formula C14H16N4S B292431 1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea

1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea

Cat. No. B292431
M. Wt: 272.37 g/mol
InChI Key: OZRONPJPHZMFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea, also known as MPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTU is a thiourea derivative that exhibits promising biological activities, making it a valuable compound for scientific research.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses. Additionally, 1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea exhibits various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). 1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea exhibits various advantages and limitations for lab experiments. One of the advantages of 1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea is its cost-effective synthesis method, which makes it a valuable compound for scientific research. 1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea also exhibits promising biological activities, making it a valuable tool for studying various diseases and conditions. However, one of the limitations of 1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are various future directions for the study of 1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea. One of the future directions is the investigation of its potential applications in the treatment of various diseases and conditions, such as cancer, inflammation, and viral infections. Additionally, the development of more efficient and cost-effective synthesis methods for 1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea can help facilitate its use in scientific research. Further studies are also needed to fully understand the mechanism of action of 1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea and its potential interactions with other compounds.
Conclusion
In conclusion, 1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea is a valuable compound for scientific research due to its promising biological activities. 1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a valuable tool for studying various diseases and conditions. The cost-effective synthesis method and low toxicity of 1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea make it a valuable compound for scientific research. Further studies are needed to fully understand the mechanism of action of 1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea and its potential applications in various fields.

Synthesis Methods

1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea can be synthesized through a simple and cost-effective method. The synthesis process involves the reaction of 5-methyl-2-phenylpyrazole-3-carbonyl chloride with propargylamine, followed by the reaction of the resulting product with thiourea. The final product obtained is 1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea, which can be purified through recrystallization.

Scientific Research Applications

1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea exhibits promising biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. 1-(5-Methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea has also been shown to possess antiviral activity against the hepatitis C virus.

properties

Molecular Formula

C14H16N4S

Molecular Weight

272.37 g/mol

IUPAC Name

1-(5-methyl-2-phenylpyrazol-3-yl)-3-prop-2-enylthiourea

InChI

InChI=1S/C14H16N4S/c1-3-9-15-14(19)16-13-10-11(2)17-18(13)12-7-5-4-6-8-12/h3-8,10H,1,9H2,2H3,(H2,15,16,19)

InChI Key

OZRONPJPHZMFCQ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)NC(=S)NCC=C)C2=CC=CC=C2

Canonical SMILES

CC1=NN(C(=C1)NC(=S)NCC=C)C2=CC=CC=C2

Origin of Product

United States

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